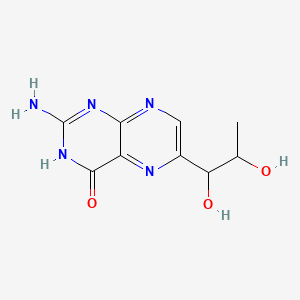

2-amino-6-(1,2-dihydroxypropyl)-3H-pteridin-4-one

概要

説明

D-トレオ-ビオプテリン: は、化学式C9H11N5O3 、分子量237.22 g/mol のプテリン誘導体です . .

準備方法

合成経路と反応条件: D-トレオ-ビオプテリンの合成には、グアノシン三リン酸と特定の酵素を反応させて、プテリジン中間体を生成する反応が含まれます . このプロセスは通常、グアノシン三リン酸をジヒドロネオプテリンとヒドロキシメチルジヒドロプテリジンに変換する工程を含み、これらはさらに処理されてD-トレオ-ビオプテリンが得られます .

工業的製造方法: D-トレオ-ビオプテリンの工業的製造方法は、広く文書化されていません。 合成は一般的に、スケールアップと収率向上のための最適化を施した上で、実験室環境で使用される酵素経路に従います .

化学反応解析

反応の種類: D-トレオ-ビオプテリンは、次のようなさまざまな化学反応を起こします。

酸化: さまざまなプテリン誘導体を形成するために酸化されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物:

酸化: 酸化されたプテリン誘導体を生成します。

還元: テトラヒドロビオプテリンを生成します。

置換: さまざまな置換プテリンが生成されます.

科学研究での用途

D-トレオ-ビオプテリンは、いくつかの科学研究に用いられています。

化学反応の分析

Types of Reactions: D-threo-Biopterin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different pterin derivatives.

Substitution: Substitution reactions can modify the pterin ring to produce various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Conditions vary depending on the desired substitution but often involve acidic or basic catalysts.

Major Products Formed:

Oxidation: Produces oxidized pterin derivatives.

Reduction: Forms tetrahydrobiopterin.

Substitution: Yields various substituted pterins.

科学的研究の応用

D-threo-Biopterin has several scientific research applications:

Chemistry: Used as a reagent in chemiluminescence assays to enhance luminol chemiluminescence.

Biology: Studied for its role in the biosynthesis of neurotransmitters such as dopamine and serotonin.

Industry: Utilized in biochemical assays and research related to enzyme functions and metabolic pathways.

作用機序

D-トレオ-ビオプテリンは、さまざまな酵素反応の補酵素として作用することで、その効果を発揮します。 フェニルアラニンヒドロキシラーゼ、チロシンヒドロキシラーゼ、トリプトファンヒドロキシラーゼなどの酵素の補酵素として、神経伝達物質の生合成に関与しています . これらの酵素は、ドパミン、セロトニン、ノルエピネフリン、エピネフリンの合成における重要な反応を触媒します .

類似化合物の比較

類似化合物:

D-トレオ-ネオプテリン: ビオプテリンの生合成における前駆体として機能するプテリジン誘導体です.

ビオプテリン: 天然物であり、神経伝達物質の合成に不可欠な補酵素です.

比較:

D-トレオ-ビオプテリン vs. D-トレオ-ネオプテリン: 両方ともプテリジン誘導体ですが、D-トレオ-ビオプテリンは神経伝達物質の合成に直接関与しており、D-トレオ-ネオプテリンは前駆体として機能します.

D-トレオ-ビオプテリン vs. ビオプテリン: D-トレオ-ビオプテリンは、独自の生化学的特性を持つ特定の異性体ですが、ビオプテリンはさまざまな異性体や誘導体を含むより広いカテゴリーです.

D-トレオ-ビオプテリンは、神経伝達物質の合成における補酵素としてのユニークな役割と、その特異的な化学的特性から、科学研究や潜在的な医療用途において貴重な化合物となっています。

類似化合物との比較

D-threo-Neopterin: A pteridine derivative that serves as a precursor in the biosynthesis of biopterin.

Biopterin: A natural product and essential cofactor in neurotransmitter synthesis.

Comparison:

D-threo-Biopterin vs. D-threo-Neopterin: While both are pteridine derivatives, D-threo-Biopterin is directly involved in neurotransmitter synthesis, whereas D-threo-Neopterin serves as a precursor.

D-threo-Biopterin vs. Biopterin: D-threo-Biopterin is a specific isomer with distinct biochemical properties, whereas biopterin is a broader category that includes various isomers and derivatives.

D-threo-Biopterin’s unique role as a cofactor in neurotransmitter synthesis and its specific chemical properties make it a valuable compound in scientific research and potential medical applications.

生物活性

2-amino-6-(1,2-dihydroxypropyl)-3H-pteridin-4-one, also known as D-threo-Biopterin, is a pteridine derivative that plays a crucial role in various biological processes, particularly in the biosynthesis of neurotransmitters. This compound is a cofactor for several enzymes involved in the metabolism of amino acids and the production of neurotransmitters such as dopamine and serotonin.

- Molecular Formula : C9H11N5O3

- Molar Mass : 237.22 g/mol

- CAS Number : 36183-24-1

- Melting Point : >210°C (decomposes)

The compound exhibits significant stability under physiological conditions but can undergo oxidation under certain circumstances, leading to the formation of various metabolites.

D-threo-Biopterin functions primarily as a cofactor for:

- Phenylalanine hydroxylase : Converts phenylalanine to tyrosine.

- Tyrosine hydroxylase : Converts tyrosine to L-DOPA.

- Tryptophan hydroxylase : Converts tryptophan to serotonin.

These enzymatic reactions are essential for the synthesis of neurotransmitters, which are critical for normal brain function and mood regulation.

Neurotransmitter Synthesis

Research indicates that D-threo-Biopterin is vital for the biosynthesis of neurotransmitters. A deficiency in this compound can lead to disorders associated with neurotransmitter imbalances, such as depression and schizophrenia. Studies have shown that supplementation with biopterin can enhance dopamine and serotonin levels in animal models, suggesting its therapeutic potential in mood disorders .

Cytotoxic Effects

In vitro studies have reported that 6-biopterin, an oxidation product of D-threo-Biopterin, exhibits cytotoxicity towards human melanocytes. This effect is attributed to oxidative stress induced by the compound, highlighting the dual nature of biopterins in cellular environments .

Antioxidant Properties

D-threo-Biopterin also possesses antioxidant properties, which may contribute to its protective effects against oxidative damage in neuronal cells. It has been suggested that this compound can scavenge free radicals and reduce oxidative stress, potentially mitigating neurodegenerative processes .

Case Study 1: Role in Neurotransmitter Regulation

A study conducted on animal models demonstrated that administration of D-threo-Biopterin significantly increased levels of dopamine and serotonin in the brain. The study indicated improvements in mood and cognitive function, supporting its potential use as a therapeutic agent for mood disorders .

Case Study 2: Cytotoxicity in Melanocytes

In vitro experiments showed that 6-biopterin induced apoptosis in human melanocytes through oxidative stress mechanisms. This finding raises concerns about the safety profile of biopterins when used in therapeutic contexts involving skin cells .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C9H11N5O3 |

| Molar Mass | 237.22 g/mol |

| Melting Point | >210°C (dec.) |

| CAS Number | 36183-24-1 |

| Biological Activity | Effect |

|---|---|

| Neurotransmitter Synthesis | Increases dopamine and serotonin levels |

| Cytotoxicity | Induces apoptosis in melanocytes |

| Antioxidant Activity | Scavenges free radicals |

特性

IUPAC Name |

2-amino-6-(1,2-dihydroxypropyl)-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQIJBMDNUYRAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36183-24-1, 22150-76-1 | |

| Record name | (R,S)-(1)-2-Amino-6-(1,2-dihydroxypropyl)-1H-pteridin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036183241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [S-(R*,S*)]-2-amino-6-(1,2-dihydroxypropyl)-1H-pteridin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R,S)-(±)-2-amino-6-(1,2-dihydroxypropyl)-1H-pteridin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。